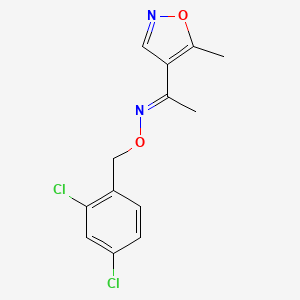

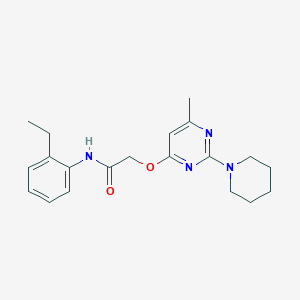

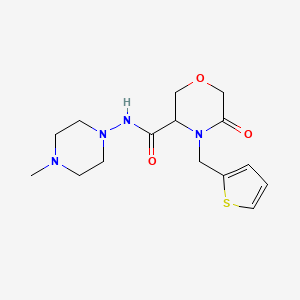

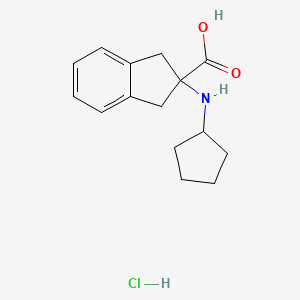

![molecular formula C17H16ClFN6O2 B2753179 3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-00-7](/img/structure/B2753179.png)

3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups, including a triazolopurine core, a chlorofluorophenyl group, and an isopropyl group. These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized in a single-step reaction . The reaction conditions and starting materials can vary widely depending on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry are often used to characterize these types of compounds .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A study conducted by (Ramya Sucharitha et al., 2021) detailed the synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives. These compounds were synthesized using 8-bromo-1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione and various arylazides, and evaluated for their in vitro anti-proliferative activity against several human cancer cell lines. Some derivatives demonstrated strong activity against MCF-7 and A-549 cell lines, with IC50 values comparable to the standard drug doxorubicin.

Antiviral, Anticancer, and Antimicrobial Activities

(Ashour et al., 2012) explored the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV, and antimicrobial activities. Compound 3 showed considerable activity against various cancer cell lines, while compounds 7 and 13c displayed moderate anti-HIV-1 activity. Moreover, certain compounds exhibited strong antimicrobial activities, comparable to ampicillin.

Coordination Compounds and Their Properties

Research by (Maldonado et al., 2009) on the interaction of 4,6-dimethyl and 4-monomethyl derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione with divalent cations in aqueous media led to the formation of complexes with interesting hydrogen bond networks and superstructures, suggesting potential applications in material science and catalysis.

Fluorine-Containing Indazolones

The synthesis of new regioisomeric indazolones containing fluorine atoms by (Khlebnicova et al., 2008) highlights the exploration of fluorinated compounds for enhanced biological activity and selectivity in drug development.

Mecanismo De Acción

Propiedades

IUPAC Name |

8-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN6O2/c1-8(2)24-12-14(22(3)17(27)23(4)15(12)26)25-13(20-21-16(24)25)11-9(18)6-5-7-10(11)19/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQKNASANYDNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)

![4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2753104.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2753110.png)

![1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2753111.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)

![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2753114.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)